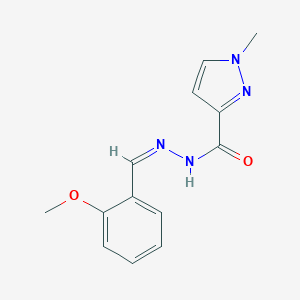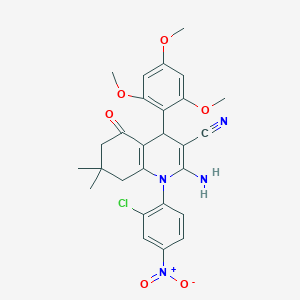
2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-7,7-DIMETHYL-5-OXO-4-(2,4,6-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a chloro group, a nitro group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Functional Groups: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. The amino group can be introduced through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique functional groups can impart specific properties to the materials, such as increased stability or reactivity.
作用机制
The mechanism of action of 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group may form hydrogen bonds with biological targets, while the chloro and nitro groups may participate in electrostatic interactions.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-1-(4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The presence of both chloro and nitro groups in 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile makes it unique compared to similar compounds. These functional groups can impart specific reactivity and biological activity, making this compound a valuable target for further research and development.
属性
分子式 |
C27H27ClN4O6 |
|---|---|
分子量 |
539g/mol |
IUPAC 名称 |
2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H27ClN4O6/c1-27(2)11-19-24(20(33)12-27)23(25-21(37-4)9-15(36-3)10-22(25)38-5)16(13-29)26(30)31(19)18-7-6-14(32(34)35)8-17(18)28/h6-10,23H,11-12,30H2,1-5H3 |
InChI 键 |
GTBCOQQIQWYGCY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=C(C=C(C=C4OC)OC)OC)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=C(C=C(C=C4OC)OC)OC)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


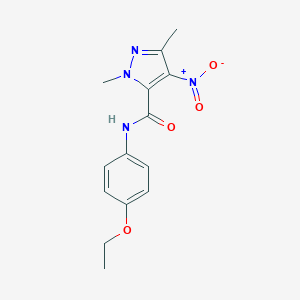
![2-Amino-1-(2-chlorophenyl)-4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445599.png)
![2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445600.png)
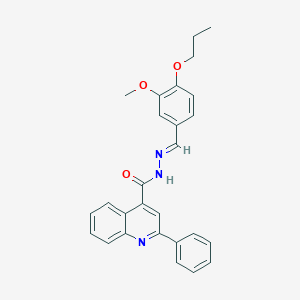
![5-[((E)-2-{[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE](/img/structure/B445602.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B445606.png)
![4-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445607.png)
![N-[4-(N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B445609.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B445610.png)
![2,2-dichloro-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B445613.png)
![N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE](/img/structure/B445614.png)
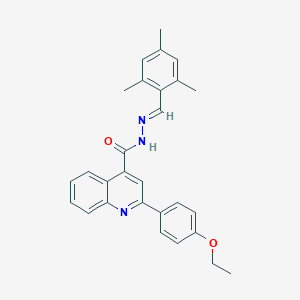
![N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445620.png)
